Chlorure de 4-(1,2,3-thiadiazol-4-yl)benzoyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

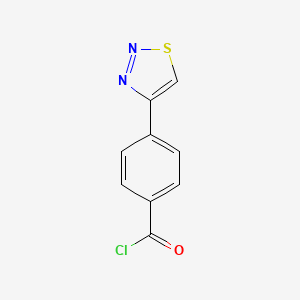

4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride is a chemical compound with the molecular formula C9H5ClN2OS and a molecular weight of 224.67 g/mol . This compound is characterized by the presence of a thiadiazole ring attached to a benzoyl chloride group, making it a versatile intermediate in organic synthesis.

Applications De Recherche Scientifique

4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: Employed in the development of bioactive molecules and enzyme inhibitors.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride typically involves the reaction of 4-(1,2,3-thiadiazol-4-yl)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the benzoic acid derivative is converted to the corresponding benzoyl chloride .

Industrial Production Methods

While specific industrial production methods for 4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The benzoyl chloride group can participate in nucleophilic substitution reactions, forming amides, esters, and other derivatives.

Coupling Reactions: The thiadiazole ring can engage in coupling reactions with other aromatic compounds, leading to the formation of complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Coupling Reactions: Reagents such as palladium catalysts and ligands are used under inert atmosphere conditions to facilitate the coupling process.

Major Products

Amides and Esters: Formed through nucleophilic substitution reactions.

Heterocyclic Compounds: Resulting from coupling reactions involving the thiadiazole ring.

Mécanisme D'action

The mechanism of action of 4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride is largely dependent on its chemical reactivity. The benzoyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various biological targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(1,2,3-Thiadiazol-4-YL)benzoic acid

- 4-(1,2,3-Thiadiazol-4-YL)benzamide

- 4-(1,2,3-Thiadiazol-4-YL)benzyl alcohol

Uniqueness

4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride is unique due to its combination of a reactive benzoyl chloride group and a thiadiazole ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Activité Biologique

4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride is a compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by recent research findings and data.

Chemical Structure and Synthesis

The compound 4-(1,2,3-thiadiazol-4-yl)benzoyl chloride is characterized by the presence of a thiadiazole ring attached to a benzoyl group. This structural configuration is significant as it influences the compound's interaction with biological targets. The synthesis typically involves the reaction of thiadiazole derivatives with benzoyl chloride under controlled conditions to yield the desired product.

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives exhibit notable antimicrobial properties. For instance, a study assessed various 1,3,4-thiadiazole derivatives against multiple microorganisms, including Candida albicans, Escherichia coli, and Klebsiella pneumoniae. The findings indicated that certain derivatives showed significant bacteriostatic effects and were effective in inhibiting biofilm formation in K. pneumoniae .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| C1 | Klebsiella pneumoniae | Biofilm inhibition | Not specified |

| C2 | Escherichia coli | Efflux pump inhibition | Not specified |

| C3 | Candida albicans | Bacteriostatic | Not specified |

Anticancer Activity

The anticancer potential of 4-(1,2,3-thiadiazol-4-YL)benzoyl chloride has been explored through various studies. One notable investigation focused on its activity against Bcl-2-expressing human cancer cell lines. The results revealed that certain derivatives exhibited selective sub-micromolar IC50 values, indicating strong growth-inhibitory effects .

Case Study: Bcl-2 Inhibition

A series of fused triazolothiadiazoles were synthesized and evaluated for their ability to inhibit Bcl-2. Compound 5k , for example, demonstrated an IC50 value significantly lower than that of gossypol, a known Bcl-2 inhibitor. This suggests that modifications in the thiadiazole structure can enhance anticancer efficacy .

Anticonvulsant Activity

Thiadiazole derivatives have also shown promise as anticonvulsant agents. A study evaluated several compounds for their effectiveness in preventing seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). The results indicated that many synthesized thiadiazoles provided substantial protection against MES seizures .

Table 2: Anticonvulsant Activity of Thiadiazole Derivatives

| Compound | Seizure Model | Protection Level |

|---|---|---|

| Compound A | MES | Significant protection |

| Compound B | PTZ | Moderate protection |

The biological activities of 4-(1,2,3-thiadiazol-4-YL)benzoyl chloride can be attributed to its ability to interact with specific biological targets. For instance:

- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Anticancer Activity : Its mechanism may involve the induction of apoptosis in cancer cells through inhibition of anti-apoptotic proteins like Bcl-2.

- Anticonvulsant Activity : The modulation of neurotransmitter systems or ion channels may play a crucial role in its anticonvulsant effects.

Propriétés

IUPAC Name |

4-(thiadiazol-4-yl)benzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2OS/c10-9(13)7-3-1-6(2-4-7)8-5-14-12-11-8/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZWMNJQWMQKRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSN=N2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380090 |

Source

|

| Record name | 4-(1,2,3-THIADIAZOL-4-YL)BENZOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465513-98-8 |

Source

|

| Record name | 4-(1,2,3-THIADIAZOL-4-YL)BENZOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.